9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(4-pyridyl)-

Übersicht

Beschreibung

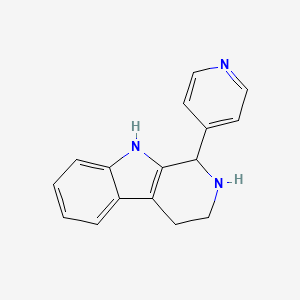

9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(4-pyridyl)- is a heterocyclic compound that belongs to the class of beta-carbolines. It is known for its complex structure, which includes a pyridine ring fused to an indole ring system.

Wirkmechanismus

Target of Action

It is known to be used in the study of neurodegenerative diseases .

Biochemical Pathways

It is known to be used in the study of neurodegenerative diseases , suggesting it may interact with pathways related to neuronal function and survival.

Result of Action

It is known to be used in the study of neurodegenerative diseases , suggesting it may have effects on neuronal cells.

Biochemische Analyse

Biochemical Properties

9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(4-pyridyl)- plays a crucial role in biochemical reactions, particularly in the synthesis of alkaloids and neuroprotective agents . It interacts with several enzymes and proteins, including HDAC6 inhibitors, EGFR, and Aurora A kinase inhibitors . These interactions are essential for its neuroprotective properties and its potential as a therapeutic agent for neurodegenerative diseases .

Cellular Effects

The effects of 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(4-pyridyl)- on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . This compound has been shown to have cytotoxic effects, making it a potential candidate for anti-cancer therapies . Additionally, it has been used in studies on neurodegenerative diseases, highlighting its impact on neuronal cells .

Molecular Mechanism

At the molecular level, 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(4-pyridyl)- exerts its effects through various binding interactions with biomolecules. It acts as an inhibitor for several enzymes, including HDAC6 and CDK4 . These inhibitory actions lead to changes in gene expression and cellular function, contributing to its neuroprotective and anti-cancer properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(4-pyridyl)- change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, allowing for prolonged observation of its effects in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(4-pyridyl)- vary with different dosages in animal models. At lower doses, it exhibits neuroprotective properties, while higher doses can lead to toxic or adverse effects . These threshold effects are crucial for determining the compound’s therapeutic potential and safety profile .

Metabolic Pathways

9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(4-pyridyl)- is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and function . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety .

Transport and Distribution

The transport and distribution of 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(4-pyridyl)- within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation, which are critical for its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(4-pyridyl)- is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are crucial for the compound’s role in cellular processes and its therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(4-pyridyl)- typically involves the condensation of tryptamine with an appropriate aldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the desired beta-carboline structure .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory-scale preparations, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability of the process .

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents like N-bromosuccinimide for bromination, followed by nucleophilic substitution reactions.

Major Products:

Oxidation: Aromatic indole derivatives.

Reduction: Fully saturated analogs.

Substitution: Functionalized beta-carboline derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in the synthesis of various alkaloids and complex organic molecules. It serves as a precursor for the synthesis of indolyl-beta-carboline alkaloids .

Biology: In biological research, the compound is studied for its neuroprotective properties and potential as a therapeutic agent for neurodegenerative diseases .

Medicine: The compound has shown promise as an inhibitor of enzymes such as histone deacetylase 6 (HDAC6) and cyclin-dependent kinase 4 (CDK4), making it a candidate for cancer therapy .

Industry: In the industrial sector, the compound is used in the development of novel materials and as a reagent in various chemical processes .

Vergleich Mit ähnlichen Verbindungen

- Noreleagnine

- Tetrahydronorharman

- Tryptoline

- 6-Methoxy-1,2,3,4-tetrahydro-beta-carboline

Comparison: Compared to these similar compounds, 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(4-pyridyl)- exhibits unique structural features that enhance its binding affinity to specific molecular targets. Its additional pyridyl group provides distinct electronic and steric properties, contributing to its unique pharmacological profile .

Biologische Aktivität

9H-Pyrido(3,4-b)indole, commonly known as Norharmane, is a member of the beta-carboline family. This compound has garnered attention due to its diverse biological activities, including mutagenicity and potential therapeutic effects. This article aims to provide a comprehensive overview of the biological activity of 9H-Pyrido(3,4-b)indole, focusing on its mutagenic properties, cytotoxicity, and implications in medicinal chemistry.

- Molecular Formula : C11H8N2

- Molecular Weight : 168.19 g/mol

- CAS Number : 244-63-3

- Melting Point : 199-201 °C

- Solubility : Slightly soluble in DMSO and methanol; soluble in ethyl acetate .

Mutagenicity

Research indicates that 9H-Pyrido(3,4-b)indole exhibits mutagenic properties. A study involving Chinese hamster lung cells demonstrated that this compound requires metabolic activation to exert its mutagenic effects. The presence of specific metabolic enzymes enhances its ability to induce mutations . Notably, Norharmane was found to be less potent than other heterocyclic amines but still significant in terms of mutagenicity.

Cytotoxic Effects

The cytotoxic effects of 9H-Pyrido(3,4-b)indole have been documented in various studies. It has been shown to induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy. The mechanism appears to involve oxidative stress and DNA damage pathways .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical) | 15.2 | Induces apoptosis |

| MCF-7 (breast) | 12.5 | Cell cycle arrest |

| HepG2 (liver) | 20.0 | DNA damage |

Neuroprotective Properties

Interestingly, some studies suggest that Norharmane may possess neuroprotective properties. It has been reported to enhance cognitive functions and exhibit antidepressant-like effects in animal models. This activity is thought to be linked to its ability to modulate neurotransmitter systems and reduce oxidative stress .

Case Studies

-

Cytotoxicity in Cancer Research :

A study published in Toxicology Letters evaluated the cytotoxic effects of Norharmane on various cancer cell lines. The findings indicated that the compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways . -

Mutagenicity Assessment :

In a comprehensive mutagenicity assessment involving heated food samples containing heterocyclic amines, Norharmane was identified as a significant contributor to mutagenic activity. The study highlighted the need for further investigation into dietary sources and their implications for human health . -

Neuroprotective Effects :

An animal model study demonstrated that administration of Norharmane improved memory retention and reduced anxiety-like behaviors. This suggests potential therapeutic applications for neurodegenerative diseases .

Eigenschaften

IUPAC Name |

1-pyridin-4-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3/c1-2-4-14-12(3-1)13-7-10-18-15(16(13)19-14)11-5-8-17-9-6-11/h1-6,8-9,15,18-19H,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTYAQGYHCVXXRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00955389 | |

| Record name | 1-(Pyridin-4-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00955389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3380-84-5 | |

| Record name | 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(4-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003380845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Pyridin-4-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00955389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.